molecular formula C8H18N2O2 B122149 tert-Butyl (1-aminopropan-2-yl)carbamate CAS No. 149632-73-5

tert-Butyl (1-aminopropan-2-yl)carbamate

Cat. No.: B122149
CAS No.: 149632-73-5
M. Wt: 174.24 g/mol
InChI Key: JQXZBJAAOLPTKP-UHFFFAOYSA-N
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Description

Contextual Significance of Chiral Carbamate (B1207046) Derivatives in Modern Synthesis

Chiral carbamate derivatives, such as tert-Butyl (1-aminopropan-2-yl)carbamate, are of immense interest to the modern synthetic chemist. sigmaaldrich.com The fundamental reason for their importance lies in the chirality of most biological targets; effective drug-receptor interactions often require a precise stereochemical match. enamine.net Consequently, the pharmaceutical industry has seen a dramatic increase in the demand for single-enantiomer drugs, which in turn fuels the need for optically pure chiral building blocks. nih.govnih.gov

Chiral vicinal diamines, the core structure of this compound, are found in numerous chiral catalysts and pharmaceuticals. sigmaaldrich.com These building blocks are crucial for creating complex molecules with specific three-dimensional arrangements, enabling the development of drugs with improved efficacy and reduced side effects. nih.govnih.gov The synthesis of these chiral diamines can be challenging, but their availability is critical for advancing drug discovery and asymmetric synthesis. sigmaaldrich.com

Stereochemical Attributes and Their Research Implications

The defining feature of this compound is its chirality, originating from the stereocenter at the second carbon of the propane (B168953) chain. This means the compound exists as two non-superimposable mirror images, or enantiomers: (R) and (S).

EnantiomerCAS Number
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate 100927-10-4 americanelements.com
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate 146552-71-8 epa.gov

The specific stereochemistry of the building block is paramount in pharmaceutical research. For instance, the (R)-enantiomer, (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, is specifically used as an intermediate in the preparation of potent benzothiophene (B83047) inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2). pharmaffiliates.com This highlights how a single enantiomer is selected for a specific biological target, underscoring the research implications of its stereochemical attributes. The ability to synthesize or separate these enantiomers allows chemists to construct molecules with precise spatial orientations, a critical factor for interaction with chiral biological systems like enzymes and receptors. enamine.net

Role as a Versatile Protecting Group in Complex Molecule Construction

In the intricate process of synthesizing complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group on this compound serves this exact purpose.

The Boc group is a widely used protecting group for amines due to its robustness under many reaction conditions, yet it can be removed under relatively mild acidic conditions. orgsyn.org This stability and ease of removal make it an invaluable tool in multi-step syntheses. orgsyn.orgnih.gov

A prime example of its utility is in peptide synthesis, where the Boc group protects the amine of one amino acid while its carboxylic acid end is coupled to another. evitachem.com Furthermore, a related derivative, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, is a key intermediate in the synthesis of the anti-epileptic drug Lacosamide. google.com In this synthesis, the Boc group plays a crucial protective role. The crucial nature of the Boc group was also demonstrated in the synthesis of chiral fluorinated Boc- sigmaaldrich.comnih.govbenzoxazines, where the reaction failed to proceed in the absence of the Boc protecting group. researchgate.net This demonstrates the compound's integral role in facilitating the construction of complex and pharmacologically important molecules.

Established Synthetic Routes to Chiral this compound

Traditional methods for the synthesis of chiral this compound have largely relied on standard protection group chemistry, utilizing common and predictable reactions. These routes are characterized by their reliability and well-understood mechanisms.

Nucleophilic Acyl Substitution Strategies Utilizing tert-Butyl Chloroformate

One established approach for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto a diamine substrate is through nucleophilic acyl substitution using tert-butyl chloroformate (Boc-Cl). This method serves as a milder alternative to the more commonly used di-tert-butyl dicarbonate (B1257347), which can be advantageous for substrates containing sensitive functional groups.

The reaction is typically carried out by dissolving the diamine precursor, such as 1,2-diaminopropane (B80664), in a suitable aprotic solvent like dichloromethane (B109758) (DCM). The solution is cooled, often to 0°C, to control the exothermic reaction. Tert-butyl chloroformate is then added dropwise. A key aspect of this method is the inclusion of a base, commonly triethylamine, to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The reaction proceeds at a controlled temperature before being warmed to room temperature to ensure completion. While the higher electrophilicity of Boc-Cl allows for faster reaction times compared to di-tert-butyl dicarbonate, the generation of HCl necessitates stringent pH control to prevent unwanted side reactions or degradation of the product.

Reaction of (R)-1-aminopropan-2-ol with Di-tert-butyl Dicarbonate

A widely employed and versatile method for the synthesis of Boc-protected amines involves the reaction with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org This reagent is a cornerstone of amine protection in organic synthesis due to its ease of handling and the clean nature of its byproducts (tert-butanol and carbon dioxide). researchgate.net The synthesis of the target compound can be achieved by reacting a chiral precursor, such as (R)-1-aminopropan-2-ol, with Boc₂O.

In a typical procedure, the amino alcohol is dissolved in an appropriate solvent, which can range from water and tetrahydrofuran (THF) to acetonitrile or dichloromethane. organic-chemistry.org The reaction is often performed at room temperature or with moderate heating, in the presence of a base. organic-chemistry.org Common bases include sodium hydroxide, sodium bicarbonate, or 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org The selection of base and solvent can be tailored to the specific substrate and desired reaction conditions. The Boc group selectively protects the more nucleophilic amino group over the hydroxyl group, leading to the formation of the corresponding N-Boc protected amino alcohol. This intermediate can then be further functionalized to yield the desired this compound. The reaction conditions are generally mild and result in high yields of the protected product.

ParameterTypical Conditions
Reagent Di-tert-butyl dicarbonate (Boc₂O)
Substrate (R)-1-aminopropan-2-ol
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Water
Base Sodium hydroxide, Sodium bicarbonate, 4-(dimethylamino)pyridine (DMAP)
Temperature Room temperature to 40°C
Outcome Selective N-Boc protection

Emerging and Optimized Synthetic Approaches

In pursuit of greater efficiency, selectivity, and sustainability, recent research has focused on developing novel and optimized methods for the synthesis of chiral intermediates like this compound. These approaches include the use of biocatalysts, photochemical methods, and streamlined one-pot procedures.

Enzymatic Boc Protection Strategies

The application of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, have demonstrated significant potential in the preparation of enantiomerically pure pharmaceuticals and their intermediates due to their high regio-, chemo-, and enantioselectivity. nih.gov While direct enzymatic N-tert-butoxycarbonylation is an emerging field, the established ability of lipases, such as Candida antarctica lipase B (CAL-B), to catalyze enantioselective acylations and resolve racemic carbamates points towards their utility in this area. mdpi.comnih.gov

Strategies can involve the enzymatic kinetic resolution of a racemic precursor. For instance, a racemic Boc-protected amino alcohol could be subjected to lipase-catalyzed transesterification, allowing for the separation of enantiomers with high optical purity. nih.gov Lipases are known to be robust and are often active in organic solvents, which is advantageous for the solubility of non-polar substrates like those protected with a Boc group. nih.gov Research into lipase-catalyzed transamidation of urethane-bond-containing esters further suggests the potential for enzymatic manipulation of carbamate structures. rug.nl

EnzymeApplicationPotential Advantage
Candida antarctica lipase B (CAL-B) Enantioselective acylation, Kinetic resolution of carbamatesHigh enantioselectivity (E > 200), stability in organic solvents. nih.govnih.gov
Pseudomonas cepacia lipase (PSL) Kinetic resolution via acetylationHigh efficiency and enantioselectivity. nih.gov

Photochemical Activation for Boc Group Installation

Photochemical methods represent a novel frontier in synthetic organic chemistry, offering unique reaction pathways under mild conditions. The installation of a Boc group onto an amine can be achieved through photochemical activation. One explored method involves the use of N-Boc-5,7-dinitroindolines as photolabile protecting group donors. nih.govacs.org

This technique allows for the protection of amines in a neutral medium, avoiding the need for strong bases or acids that can be detrimental to sensitive substrates. The reaction proceeds by irradiating a solution of the amine and the N-Boc-5,7-dinitroindoline derivative. While this method has been shown to be effective for the installation of other protecting groups like Cbz and Fmoc, the formation of N-Boc compounds, although possible, has been reported to proceed with low yields. nih.govacs.org This currently limits its practical application for the large-scale synthesis of this compound, but it remains an area of interest for further development and optimization.

"One-Pot" Methodologies in Chiral Intermediate Production

"One-pot" syntheses are highly desirable in process chemistry as they reduce the number of work-up and purification steps, saving time, resources, and minimizing waste. A simple and efficient one-pot reaction for the selective mono-Boc protection of diamines has been developed, which is directly applicable to the synthesis of the racemic analogue of the target compound, this compound. redalyc.orgscielo.org.mx

This methodology involves the in situ generation of one equivalent of hydrochloric acid (HCl) from a precursor such as chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol. scielo.org.mx The generated HCl selectively protonates one of the amino groups of a diamine, like 1,2-propanediamine, rendering it non-nucleophilic. The remaining free amino group can then be selectively protected by the addition of di-tert-butyl dicarbonate (Boc₂O). researchgate.net For racemic 1,2-propanediamine, this method results in the formation of tert-butyl (2-aminopropyl)carbamate with the Boc group on the C-1 amine. redalyc.org This is attributed to the preferential protonation of the more basic amine at C-2. nih.gov This one-pot procedure is efficient, scalable, and avoids the need for tedious chromatographic separation of mono- and di-protected products. redalyc.orgresearchgate.net

Reagent (HCl Source)SubstrateProductYieldPurity
Me₃SiClRacemic 1,2-propanediaminetert-Butyl (2-aminopropyl)carbamate72%>99% (GC-MS)
SOCl₂trans-cyclohexane-1,2-diaminetert-Butyl (1R,2R)-2-aminocyclohexylcarbamate41%N/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-aminopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXZBJAAOLPTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462234
Record name tert-Butyl (1-aminopropan-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149632-73-5
Record name tert-Butyl (1-aminopropan-2-yl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-aminopropan-2-yl)carbamate
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Chemical Reactivity and Derivatization Studies of Tert Butyl 1 Aminopropan 2 Yl Carbamate

Fundamental Reaction Pathways

The principal reactions of tert-Butyl (1-aminopropan-2-yl)carbamate involve transformations at the carbamate (B1207046) linkage and the free primary amine. These pathways are fundamental to its role as a synthetic intermediate.

The hydrolysis of the carbamate bond in this compound, which liberates the secondary amine, typically proceeds under basic conditions. The mechanism is generally accepted to be an elimination-addition pathway (E1cB). rsc.org In this process, a base abstracts the proton from the carbamate nitrogen, forming a carbamate anion. This is followed by the elimination of the tert-butoxy (B1229062) group to yield an isocyanate intermediate, which is then rapidly hydrolyzed to the free amine and carbon dioxide. rsc.org The stability of carbamates to hydrolysis can be influenced by the pH of the environment, with increased stability often observed at acidic pH. researchgate.net

Table 1: General Mechanism of Base-Induced Carbamate Hydrolysis

StepDescriptionIntermediate/Product
1DeprotonationA base removes the proton from the carbamate nitrogen, forming a carbamate anion.
2EliminationThe carbamate anion eliminates the leaving group (alkoxide), forming an isocyanate intermediate.
3Addition/HydrolysisWater adds to the isocyanate, which then decarboxylates to yield the free amine and carbon dioxide.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. broadpharm.com The deprotection of this compound to unmask the secondary amine is efficiently achieved using strong acids such as trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and the carbamic acid, which readily decarboxylates to yield the free amine. evitachem.com

Aqueous phosphoric acid has also been demonstrated as a mild and effective reagent for the deprotection of tert-butyl carbamates, offering good selectivity in the presence of other acid-sensitive functional groups. nih.gov This method is considered environmentally benign. nih.gov Lewis acids, such as ferric chloride (FeCl₃), have also been employed for the removal of tert-butyl protecting groups from amino acids, providing a mild and cost-effective alternative. nih.gov

Table 2: Common Reagents for tert-Butyl Carbamate Deprotection

ReagentConditionsAdvantages
Trifluoroacetic Acid (TFA)Neat or in a solvent like dichloromethane (B109758) (DCM)High efficiency, volatile byproducts
Aqueous Phosphoric Acid85 wt %Mild, environmentally benign, good selectivity nih.gov
Ferric Chloride (FeCl₃)In dichloromethaneMild, cost-effective, compatible with solid-phase synthesis nih.gov

The primary amine of this compound is a strong nucleophile and can readily participate in nucleophilic substitution reactions. broadpharm.com It can react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides, to form new carbon-nitrogen or sulfur-nitrogen bonds. These reactions are fundamental to the elaboration of the molecule's structure. The reactions typically follow an Sₙ2 mechanism for primary and secondary alkyl halides, where the amine attacks the electrophilic carbon, displacing the leaving group. youtube.com For tertiary alkyl halides, the reaction may proceed through an Sₙ1 mechanism involving the formation of a carbocation intermediate. libretexts.org

The outcome of these reactions is highly dependent on the reaction conditions and the nature of the electrophile. By carefully choosing the reaction partners, a wide array of derivatives can be synthesized.

Advanced Derivatization for Functional Group Interconversion and Analytical Purposes

The unique structure of this compound lends itself to more advanced derivatization strategies, enabling its incorporation into complex molecular architectures and facilitating its analysis.

The presence of a Boc-protected amine allows for the strategic introduction of a masked secondary amine into a larger molecule. The primary amine can be used as a handle to attach the molecule to a substrate or another complex fragment through reactions like reductive amination or amide bond formation. Once incorporated, the Boc group can be selectively removed under acidic conditions, revealing the secondary amine for further functionalization. This orthogonal protection strategy is a cornerstone of modern peptide synthesis and the assembly of complex natural products. nih.gov

For analytical purposes, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), derivatization of the primary amine of this compound can be employed to enhance its separation and detection. Common derivatization strategies include:

Acylation: Reaction with acylating agents, such as acid anhydrides or acid chlorides, introduces a chromophore or fluorophore, significantly improving UV or fluorescence detection.

Sulfonylation: Reagents like dansyl chloride react with the primary amine to produce highly fluorescent sulfonamide derivatives.

Silylation: For GC analysis, the primary amine can be converted to a less polar and more volatile silyl (B83357) derivative using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

These derivatization techniques not only improve detectability but can also alter the chromatographic retention behavior, enabling better separation from other components in a complex mixture.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure of tert-Butyl (1-aminopropan-2-yl)carbamate by mapping the chemical environments of its constituent protons and carbon atoms.

Proton NMR (¹H NMR) is a primary technique for confirming the identity and structural integrity of this compound. The spectrum provides characteristic signals corresponding to each unique proton in the molecule. Key signals include a prominent singlet for the nine equivalent protons of the tert-butyl group and distinct multiplets for the protons on the propyl backbone. The carbamate (B1207046) (NH) proton typically appears as a broad signal. In synthetic procedures, ¹H NMR is routinely used to confirm the successful formation of the product.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
tert-Butyl (C(CH₃)₃)~1.4Singlet (s)
CHNH~3.78Multiplet (m)
Carbamate (NH)~5.1–5.3Broad Singlet (br s)

Note: Chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS) and can vary slightly based on the solvent and instrument frequency.

Complementing the proton data, Carbon-13 NMR (¹³C NMR) analysis identifies the unique carbon environments within the molecule. The spectrum distinctly shows signals for the carbonyl carbon of the carbamate group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the propan-2-yl chain. The chemical shifts of these carbons are highly indicative of the compound's structure. For instance, the carbamate carbonyl carbon is typically found in the downfield region of the spectrum, around 155–157 ppm. This analysis, often performed in conjunction with ¹H NMR, serves to unambiguously confirm the molecular skeleton.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ) in ppm
tert-Butyl (C(C H₃)₃)~28.1
Carbamate Carbonyl (C=O)~155–157
Other backbone carbonsVaries

Note: The exact shifts for all backbone carbons require specific experimental data, which can vary based on conditions.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are employed to resolve more complex structural questions and confirm connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would be used to establish long-range (2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would show a correlation between the tert-butyl protons (~1.4 ppm) and the carbamate carbonyl carbon (~155-157 ppm), confirming the attachment of the protecting group. It would also map correlations between the propyl chain protons and their neighboring carbons, solidifying the backbone structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, which is crucial for determining stereochemistry and conformation. In a NOESY spectrum of this molecule, correlations would be expected between the protons on the chiral center and the adjacent methylene (B1212753) protons, providing insights into the molecule's preferred conformation in solution.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral compound, determining its enantiomeric purity is critical, especially when one enantiomer is desired for a specific application, such as in the synthesis of pharmaceuticals. Chiral chromatography is the gold standard for this type of analysis.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating the enantiomers of this compound and determining the enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as those with brand names like Chiralpak® and Chiralcel®, are frequently used. For example, a Chiralpak IA column can be used to verify an enantiomeric purity of greater than 98% ee. In drug development and synthesis, chiral preparative HPLC is also used to separate racemic mixtures to isolate the desired enantiomer.

Table 3: Example Chiral HPLC Method Parameters

ParameterDescription
ColumnChiralpak AD-H or similar polysaccharide-based CSP
Mobile PhaseTypically a mixture of a non-polar solvent (e.g., heptane) and an alcohol (e.g., ethanol), often with a small amount of an amine additive like diethylamine (B46881) (DEA).
DetectionUV detector, typically at a low wavelength (e.g., 210 nm)
ResultTwo baseline-separated peaks corresponding to the (R)- and (S)-enantiomers, allowing for quantification of each.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and reduced solvent consumption. This is achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures.

For the chiral separation of this compound, a UPLC system equipped with a chiral column of an appropriate particle size would provide a rapid and highly sensitive method for assessing enantiomeric purity. This is particularly valuable in high-throughput screening environments and for in-process controls during manufacturing where speed and efficiency are paramount. While specific published methods for this exact compound are not prevalent, the principles of chiral HPLC are directly transferable, with the UPLC method offering superior performance and speed.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and probing the structure of this compound. The compound has a molecular formula of C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol . High-resolution mass spectrometry can confirm its elemental composition with high accuracy.

Electrospray ionization (ESI) is commonly used to analyze carbamate derivatives. Research into the fragmentation of similar N-Boc protected compounds shows characteristic patterns under collision-induced dissociation (CID). The MS/MS spectra of the sodium adducts ([M+Na]⁺) of N-Boc derivatives are dominated by fragments resulting from the lability of the tert-butoxycarbonyl (Boc) protecting group. nih.gov Key fragmentations include the neutral loss of isobutylene (B52900) (C₄H₈) and subsequent loss of carbon dioxide, which are signature pathways for this protective group. nih.gov Specifically, the analysis of [M+Na]⁺ ions of Boc-protected amines typically yields abundant ions corresponding to [M+Na-C₄H₈]⁺ and [M+Na-Boc+H]⁺. nih.gov

Alpha-cleavage is another common fragmentation pathway for aliphatic amines, which involves the cleavage of a carbon-carbon bond adjacent to the C-N bond. libretexts.org This provides further structural information about the propanediamine backbone. Advanced MS techniques can also measure the predicted collision cross-section (CCS), which relates to the ion's shape in the gas phase.

Table 1: Predicted Collision Cross Section (CCS) Data for tert-Butyl N-(1-amino-2-methylpropan-2-yl)carbamate Adducts Note: Data for a closely related isomer.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 189.15976 145.4
[M+Na]⁺ 211.14170 150.8
[M-H]⁻ 187.14520 145.3
[M+K]⁺ 227.11564 151.1
[M+H-H₂O]⁺ 171.14974 140.8

Data sourced from computational predictions. uni.lu

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., VCD, ECD)

As this compound is a chiral molecule, establishing its absolute configuration is critical for its application in stereospecific synthesis. Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for this purpose.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. rsc.org The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution. rsc.org VCD provides similar information but measures the differential absorption in the infrared region, corresponding to molecular vibrations. youtube.comrsc.org This makes VCD particularly sensitive to the stereochemical environment of specific functional groups. youtube.com

The standard method for determining absolute configuration involves a combination of experimental measurement and computational chemistry. rsc.orgnih.gov

The VCD or ECD spectrum of the chiral compound is measured experimentally. youtube.com

The molecular structures of both the R and S enantiomers are modeled, and their geometries are optimized using methods like Density Functional Theory (DFT). nih.gov

The theoretical VCD or ECD spectra for each enantiomer are then calculated using time-dependent density functional theory (TD-DFT) or other advanced computational approaches. rsc.orgnih.gov

The experimental spectrum is compared to the calculated spectra. A match between the experimental spectrum and the spectrum calculated for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the sample. youtube.comnih.gov

While this is the established methodology for chiral molecules of this class, specific VCD or ECD studies focused solely on this compound are not prominent in surveyed research literature. However, the principles of chiroptical spectroscopy remain a primary tool for its stereochemical elucidation. rsc.orgrsc.org

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction (XRD) offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and the exact spatial arrangement of atoms, leading to an unambiguous confirmation of molecular connectivity and stereochemistry. For chiral compounds, XRD analysis can determine the absolute configuration without ambiguity.

While a published crystal structure for this compound was not identified in the surveyed databases, analysis of closely related compounds demonstrates the power of the technique. For instance, the crystal structure of a similar molecule, tert-Butyl (S)-N-[(S)-1-(oxiranyl)ethyl]carbamate, has been determined, providing detailed structural parameters such as a data-to-parameter ratio of 10.7 and a final R-factor of 0.055, indicating a high-quality structural solution. researchgate.net In other studies, XRD has been successfully used to assign the absolute S configuration to complex chiral products derived from reactions involving carbamates. acs.org

The process involves growing a suitable single crystal of the compound, which is then exposed to an X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined, revealing the complete molecular structure and its packing within the crystal lattice.

Strategic Applications in Complex Organic Synthesis

Utilization as an Amine Protecting Group in Multi-Step Synthesis

In the realm of multi-step organic synthesis, particularly in peptide chemistry and the creation of complex nitrogen-containing molecules, the protection of amine groups is a fundamental strategy. wiley-vch.de An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable without affecting other parts of the molecule. masterorganicchemistry.com The tert-butoxycarbonyl (Boc) group, a key feature of tert-butyl (1-aminopropan-2-yl)carbamate, is one of the most widely used carbamate (B1207046) protecting groups for amines. masterorganicchemistry.commasterorganicchemistry.com

The Boc group is typically installed by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com Once attached, the carbamate functionality renders the nitrogen atom relatively non-nucleophilic, preventing it from participating in undesired reactions. masterorganicchemistry.com This inertness allows chemists to perform a wide range of chemical transformations on other parts of the molecule. masterorganicchemistry.com

A significant advantage of the Boc group is the specific conditions required for its removal. It is stable to many reagents but can be cleaved selectively under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com The deprotection mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl carbocation and subsequent decarboxylation to release the free amine. masterorganicchemistry.com This strategic protection and deprotection sequence is crucial for building complex molecules step-by-step.

PropertyDescriptionSource(s)
Group tert-Butoxycarbonyl (Boc) masterorganicchemistry.com
Installation Reagent Di-tert-butyl dicarbonate (Boc₂O) masterorganicchemistry.com
Stability Stable to a wide variety of non-acidic reaction conditions. masterorganicchemistry.com
Deprotection Condition Strong acid (e.g., Trifluoroacetic Acid - TFA, HCl in dioxane). wiley-vch.demasterorganicchemistry.commasterorganicchemistry.com
Key Advantage Allows for selective reactions at other sites; prevents amine nucleophilicity. wiley-vch.demasterorganicchemistry.com

Role in Selective Reactions and Preventing Side Product Formation

The primary function of the Boc group in a molecule like this compound is to enable chemo-selectivity. By temporarily "masking" one amine's reactivity, it directs subsequent reactions to other functional groups within the molecule. This is particularly critical in the synthesis of peptides and polyamines, where multiple reactive amine sites exist. wiley-vch.deorgsyn.org

A classic example of preventing side reactions is in dipeptide synthesis. When coupling amino acids, the free amino group of a dipeptide ester can readily undergo intramolecular aminolysis to form an undesirable six-membered ring called a diketopiperazine (DKP). wiley-vch.de By protecting the N-terminal amine with a group like Boc, this cyclization pathway is blocked, allowing the peptide chain to be elongated as desired. wiley-vch.de

Furthermore, in molecules with multiple, structurally distinct amine groups, such as unsymmetrical diamines, reagents can be employed to achieve selective mono-protection. orgsyn.org For instance, studies have shown successful mono-carbamate protection on the primary amine of 1,2-propanediamine, demonstrating that reaction conditions can be tuned to differentiate between primary amines on primary versus secondary carbons. orgsyn.org This principle allows for the selective functionalization of one amine while the other, protected by the Boc group, remains available for a later synthetic step after deprotection.

Reaction StepWithout Protecting GroupWith Boc Protecting GroupOutcomeSource(s)
Peptide Coupling A free N-terminal amine can attack the ester carbonyl.The N-terminal amine is non-nucleophilic.Formation of diketopiperazine (DKP) side product is possible.Side reaction is prevented, allowing for controlled chain elongation.
Diamine Functionalization Both amines are reactive, leading to mixtures of products.One amine is masked.Allows for selective reaction at the unprotected primary amine. orgsyn.org

Case Studies in the Synthesis of Chiral Compounds

The utility of Boc-protected diamine precursors is highlighted in the synthesis of complex, high-value chiral molecules. A pertinent case study involves the synthesis of Lacosamide, an anticonvulsant drug used for treating epilepsy. google.com While not using this compound directly, the synthesis relies on a structurally analogous chiral intermediate: (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, which is a Boc-protected derivative of D-serine. google.com

In a patented synthetic route, this Boc-protected intermediate is a key building block. google.com The presence of the Boc group is crucial for the subsequent step: a phase transfer catalyzed (PTC) alkylation of the hydroxyl group. google.com The reaction uses dimethyl sulfate (B86663) as the alkylating agent in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide and a base. google.com

This specific transformation would be impossible without the Boc protecting group. An unprotected amine would be nucleophilic and could be methylated by the dimethyl sulfate, leading to a complex mixture of undesired side products. By ensuring the amine is protected as a carbamate, the hydroxyl group can be selectively O-methylated to furnish (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, another key intermediate on the path to Lacosamide. google.com This case demonstrates how a Boc-protected chiral amine serves as an essential scaffold, enabling selective transformations that are critical for the asymmetric synthesis of a pharmaceutical agent.

IntermediateSynthetic StepReagentsRole of Boc GroupTargetSource(s)
(R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl esterO-alkylationDimethyl sulfate, KOH, (n-Bu)₄N⁺Br⁻Prevents N-alkylation of the amine.(R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide google.com

Central Role in Medicinal Chemistry and Pharmaceutical Development

Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Tert-Butyl (1-aminopropan-2-yl)carbamate serves as a critical starting material or intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected primary amine. This Boc group is stable under many reaction conditions but can be easily removed under acidic conditions, providing a strategic advantage in complex synthetic pathways. nbinno.com

This compound is particularly useful in constructing molecules that require a specific diamine backbone. Its application is noted in the preparation of potent benzothiophene (B83047) inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2), demonstrating its utility in creating targeted therapies. pharmaffiliates.com The ability to use this intermediate streamlines the manufacturing process of complex drugs, ensuring high purity and yield, which are critical factors in pharmaceutical production. nbinno.combiosynce.com

Property Description
CAS Number 149632-73-5 synquestlabs.com
Molecular Formula C8H18N2O2 synquestlabs.com
Molecular Weight 174.24 g/mol synquestlabs.com
Key Features Boc-protected amine, Primary amine, Chiral center
Primary Use Intermediate in organic synthesis and drug research biosynce.com

Contributions to the Synthesis of Chiral Pharmaceuticals

Chirality is a fundamental concept in pharmacology, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities and metabolic fates. The production of single-enantiomer drugs is crucial for ensuring efficacy and safety. nih.gov this compound, being a chiral molecule, is an invaluable tool in the synthesis of stereochemically pure pharmaceuticals.

The compound provides a pre-defined stereocenter, which can be incorporated into the final drug molecule, eliminating the need for difficult and often inefficient chiral separation steps later in the synthesis. For instance, optically active versions of related tert-butyl carbamate (B1207046) structures are used as scaffolds for chiral ligands and have been synthesized in multigram quantities without the need for chromatography by using resolution agents like 10-camphorsulfonic acid. nih.gov This approach is exemplified in the synthesis of intermediates for drugs like Carfilzomib, where chiral preparation methods are employed to create specific stereoisomers. google.com The use of such chiral building blocks is a cornerstone of modern asymmetric synthesis in the pharmaceutical industry.

Development of Specific Therapeutic Agents

The structural motif provided by this compound is found in a variety of therapeutic agents targeting different disease areas. Its utility spans from inhibitors of enzymes crucial for disease progression to agents that combat viral infections.

Protease enzymes are critical for the life cycle of many pathogens and are also implicated in human diseases like Alzheimer's. Consequently, they are a major target for drug development. Carbamate-containing structures are key components in the design of many protease inhibitors.

For example, derivatives of tert-butyl carbamates are used as foundational building blocks for potent β-secretase (BACE1) inhibitors, which are being investigated for the treatment of Alzheimer's disease. nih.gov Furthermore, the tert-butylcarbamoyl group is a structural component of Boceprevir, a protease inhibitor used to treat chronic hepatitis C. mdpi.com The synthesis of the HIV protease inhibitor Atazanavir also relies on key chiral intermediates that are carbamate derivatives, highlighting the broad applicability of this chemical class in developing protease-targeted therapies. nih.gov

Therapeutic Target Example Drug/Candidate Class Relevance of Carbamate Intermediate
β-secretase (BACE1)Alzheimer's Disease Inhibitors nih.govForms the backbone of the inhibitor molecule.
Hepatitis C Virus (HCV) ProteaseBoceprevir mdpi.comContains a tert-butylcarbamoyl capping group.
Human Immunodeficiency Virus (HIV) ProteaseAtazanavir nih.govSynthesized from a key chiral carbamate intermediate.

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them important drug targets. The (R)-enantiomer of this compound is specifically utilized as an intermediate in the synthesis of potent benzothiophene inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2). pharmaffiliates.com MAPKAP-K2 is involved in inflammatory responses, and its inhibition is a potential therapeutic strategy for inflammatory diseases. The use of this specific chiral intermediate is crucial for achieving the desired biological activity and selectivity of the final kinase modulator.

Many viruses, including HIV and HCV, rely on proteases to cleave large viral polyproteins into functional smaller proteins, an essential step for viral replication and maturation. nih.govmdpi.com As such, viral proteases are a prime target for antiviral drug development.

The same properties that make this compound and its analogues valuable for creating general protease inhibitors also apply to the development of antiviral agents. nih.govnih.gov By serving as a core structural unit, this building block enables the synthesis of peptidomimetic molecules that can fit into the active site of viral proteases, blocking their function and halting viral propagation. The development of broad-spectrum antiviral agents is a significant goal in medicine, and versatile intermediates like this carbamate are essential tools in these efforts. mdpi.com

Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. mdpi.comnih.gov

Derivatives of this compound have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov For example, novel amino acid-sulphonamide conjugates, such as tert-Butyl (R)-(1-oxo-1-((4-sulphamoylphenethyl)amino)propan-2-yl)carbamate, have been created and shown to inhibit hCA I, II, VA, and XII. nih.gov The "tail approach" in drug design, where different chemical moieties are added to a core scaffold, is often used to achieve isoform selectivity, and the amino acid-like structure of the parent carbamate makes it an ideal scaffold for this strategy. mdpi.com

Application in Antibacterial Agent Design

The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents. Carbamate derivatives have been identified as a promising class of compounds in this endeavor. The incorporation of a carbamate moiety, such as the tert-butoxycarbonyl (Boc) group present in this compound, can be a strategic element in the design of new antibacterial drugs.

Research has demonstrated that various carbamate-containing molecules exhibit significant antibacterial properties. For instance, a series of novel 11,12-cyclic carbonate azithromycin 4''-O-carbamate derivatives have shown potent activity against erythromycin-resistant strains of Streptococcus pneumoniae nih.gov. Similarly, other studies have highlighted the antibacterial potential of carbamate derivatives of isatin and rosin-based carbamates ncsu.eduorientjchem.org. These findings suggest that the carbamate group can be a key pharmacophore in the development of new antibiotics.

While direct studies on the antibacterial activity of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds that have shown antimicrobial efficacy. The Boc protecting group is a common feature in the synthesis of complex molecules, including those with biological activity researchgate.netorganic-chemistry.orgchemistrysteps.comwikipedia.org. The primary amine group on the molecule also offers a site for further chemical modification, allowing for the creation of a diverse library of compounds to be screened for antibacterial activity. The chiral nature of this compound is also of significant interest, as stereochemistry often plays a crucial role in the biological activity of drug molecules.

Table 1: Examples of Carbamate Derivatives with Antibacterial Activity

Compound ClassTarget BacteriaKey Findings
Azithromycin 4''-O-carbamate derivativesStreptococcus pneumoniae (erythromycin-resistant)Enhanced activity against resistant strains. nih.gov
Isatin carbamate derivativesE. coli, P. aeruginosa, B. cereus, S. aureusGood antibacterial activities. orientjchem.org
Rosin-based carbamate quaternary ammonium saltsS. aureus, E. coli, B. subtilisStrong inhibition against various bacteria. ncsu.edu

Utility in Radioligand Synthesis for Molecular Imaging (e.g., PD-L1)

Molecular imaging techniques, such as Positron Emission Tomography (PET), are invaluable tools in modern medicine for diagnosing and monitoring diseases at the molecular level. The development of specific radioligands that bind to disease-related targets is crucial for the success of these techniques. Programmed death-ligand 1 (PD-L1) is a significant target in cancer immunotherapy, and PET imaging of PD-L1 expression can help predict and monitor treatment response.

The synthesis of PET radiotracers is a complex process that often involves the use of chiral building blocks to ensure high affinity and selectivity for the target. While direct literature evidence explicitly detailing the use of this compound in the synthesis of PD-L1 radioligands is limited, its structural characteristics make it a plausible and valuable precursor for such applications.

The synthesis of radiopharmaceuticals frequently employs Boc-protected amines to control reactivity during the multi-step synthetic process researchgate.netnih.gov. The presence of a chiral center in this compound is particularly advantageous, as enantiomeric purity is often critical for the biological activity and target specificity of a radioligand nordmann.global. The primary amine of the molecule provides a convenient handle for conjugation to a chelating agent, which is necessary for radiolabeling with a positron-emitting radionuclide. The protected secondary amine can be deprotected at a later stage to reveal a reactive site for further chemical modification or to be a key part of the final pharmacophore.

The utility of chiral 1,2-diamines in the synthesis of biologically active compounds and ligands for metal complexes is well-established wikipedia.orgprinceton.edu. This precedent supports the potential application of this compound in the development of novel PET tracers for targets like PD-L1, where precise molecular recognition is paramount.

Intermediate in Neprilysin Inhibitor Synthesis (e.g., Sacubitril)

Neprilysin is an endopeptidase that degrades several vasoactive peptides. Inhibitors of neprilysin, such as Sacubitril, are used in the treatment of heart failure. The synthesis of these complex molecules often requires chiral starting materials to establish the correct stereochemistry, which is essential for their therapeutic effect.

This compound is a key precursor in the synthesis of important intermediates for Sacubitril. While not directly incorporated in the final drug structure in its original form, it serves as a foundational building block. A crucial intermediate in several patented synthetic routes to Sacubitril is (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate orientjchem.orgtandfonline.com.

The synthesis of this intermediate can be envisioned to start from a derivative of this compound. For example, the primary amine of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate could be diazotized and replaced with a hydroxyl group, followed by further synthetic transformations. A more plausible route described in the literature involves the protection of an amino alcohol to give an N-Boc amino alcohol intermediate, which is then elaborated to Sacubitril chemicalbook.com. The structural similarity between this compound and these intermediates highlights its importance as a starting material or a closely related derivative in the manufacturing process of this significant cardiovascular drug.

The synthesis of Sacubitril is a multi-step process, and the use of a pre-formed chiral building block like this compound can significantly streamline the synthesis by introducing the required stereocenter at an early stage.

Table 2: Key Intermediates in the Synthesis of Sacubitril

IntermediateRole in Synthesis
(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamateA key chiral intermediate in multiple patented routes. orientjchem.orgtandfonline.com
N-Boc amino alcoholA precursor that undergoes oxidation and further reactions to build the Sacubitril backbone. chemicalbook.com

Applications in Bioorganic Chemistry and Peptide Synthesis

Incorporation of Protected Amine Functionalities into Biomolecules (e.g., Peptides, Nucleotides)

The primary application of tert-Butyl (1-aminopropan-2-yl)carbamate is as a synthetic building block for introducing a protected primary amine into biomolecules. The molecule possesses two amine groups: a free primary amine at the 1-position and a Boc-protected amine at the 2-position. This differential protection is the key to its utility.

During synthesis, the unprotected amine at the 1-position is available to react and form a covalent bond, while the Boc-protected amine at the 2-position remains inert. In peptide synthesis, for example, the free amine can be coupled to the C-terminus of a growing peptide chain using standard amide bond-forming reactions. This process incorporates the diaminopropane (B31400) moiety, leaving the Boc-protected amine as a new functional side chain. Once the entire biomolecule is assembled, the Boc group can be removed under specific conditions to reveal a free amine, which can then be used for further modifications, such as labeling with fluorescent dyes or conjugation to other molecules.

The principle of using mono-Boc-protected diamines as building blocks is well-established for introducing amine functionalities into larger structures. For instance, the related compound N-Boc-1,3-propanediamine is utilized in the synthesis of novel sulfonamide derivatives, highlighting the role of such reagents in creating molecules with potential biochemical applications. sigmaaldrich.com

Orthogonal Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing chain anchored to a solid support. To ensure the correct sequence, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. An essential concept in modern SPPS is the use of "orthogonal" protecting groups, which allows for the selective removal of one type of protecting group in the presence of others by using different chemical conditions. iris-biotech.de

The tert-butoxycarbonyl (Boc) group is a cornerstone of these strategies. The Boc group is stable under a wide range of conditions but is readily cleaved by acid. uwec.edu This property makes it orthogonal to other protecting groups, most notably the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.de

In the most common modern SPPS strategy, the Fmoc/tBu (tert-butyl) scheme, the temporary Nα-amino group of the incoming amino acid is protected with Fmoc, which is removed at each step with a base, typically piperidine. iris-biotech.de Side chains of amino acids like aspartic acid, glutamic acid, and serine are often protected with acid-labile tert-butyl (tBu) based groups. iris-biotech.de

When a building block like this compound is incorporated, its Boc-protected side chain is compatible with the Fmoc/tBu strategy. The Boc group remains intact during the repetitive base-mediated Fmoc deprotection steps. At the end of the synthesis, the final peptide is cleaved from the resin, and all the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA). iris-biotech.deuwec.edu The Boc group on the incorporated diaminopropane unit is removed under these same acidic conditions, yielding the final, deprotected peptide.

The following table summarizes the orthogonality of common protecting groups used in peptide synthesis.

Protecting GroupChemical NameTypically ProtectsCleavage ConditionsStability
Boc tert-ButoxycarbonylAminesModerate to Strong Acid (e.g., TFA) uwec.eduStable to Base, Hydrogenation
Fmoc 9-FluorenylmethoxycarbonylAminesBase (e.g., 20% Piperidine in DMF) iris-biotech.deStable to Acid
tBu tert-ButylCarboxyls (Asp, Glu), Hydroxyls (Ser, Thr)Strong Acid (e.g., TFA) iris-biotech.deStable to Base, Hydrogenation
Alloc AllyloxycarbonylAminesPd(0) catalyst (e.g., Pd(PPh₃)₄) sigmaaldrich.comStable to Acid, Base
Cbz (Z) CarboxybenzylAminesCatalytic Hydrogenation (H₂/Pd-C), Strong AcidStable to Base

This table provides a summary of common protecting group strategies and their respective cleavage reagents, demonstrating the principle of orthogonality.

Mimicry of Natural Substrates in Enzyme-Substrate Interaction Studies

In bioorganic chemistry, understanding how enzymes recognize and process their substrates is of fundamental importance. Specially designed molecules that mimic the structure of natural substrates can be powerful tools for probing enzyme active sites, elucidating reaction mechanisms, and developing enzyme inhibitors.

Due to its structure, this compound can function as a mimic of natural diamino compounds or certain amino acids. For example, it can be considered a simplified, non-chiral analog of amino acids like lysine (B10760008) or ornithine, which possess a side chain terminating in an amino group. By incorporating this compound into a peptide sequence in place of a natural amino acid, researchers can study how an enzyme, such as a peptidase, responds to alterations in the substrate's side chain structure and charge distribution.

The utility of Boc-protected compounds in studying enzyme interactions is documented. Carbamate (B1207046) derivatives are employed in the study of enzyme mechanisms and protein interactions, where they can act as inhibitors or activators depending on their specific structure. Furthermore, studies involving the enzymatic kinetic resolution of a related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, by lipases demonstrate direct and selective interaction between a Boc-protected carbamate and an enzyme's active site. mdpi.comnih.gov This supports the principle that the carbamate moiety is compatible with enzymatic recognition. Therefore, this compound can be used as a probe to investigate the substrate specificity of enzymes that act on amino-containing substrates, such as aminotransferases or amino acid decarboxylases.

Computational Chemistry and Modeling Studies

Molecular Modeling for Conformational Analysis and Reactivity Prediction

The three-dimensional structure and flexibility of tert-butyl (1-aminopropan-2-yl)carbamate are crucial determinants of its chemical behavior and biological activity. Molecular modeling techniques, such as conformational analysis, are employed to explore the molecule's potential shapes (conformers) and their relative energies.

Theoretical investigations of similar carbamate-containing molecules, such as Boc-protected amino alcohols, have been performed using methods like density functional theory (DFT). These studies help in understanding the fundamental aspects of carbamate (B1207046) structure. For instance, in a non-polar aprotic environment, the conformation of carbamate monomers can be influenced by intramolecular hydrogen bonds. In a related Boc-carbamate monomer, strong hydrogen bonds between a hydroxyl group and the carbonyl group of the carbamate were found to stabilize certain geometries. The pseudo-double bond character of the carbamate motif is also a key feature identified in computational studies.

The reactivity of the this compound is largely dictated by the electronic properties of its functional groups: the primary amine, the carbamate, and the bulky tert-butyl group. Computational methods like DFT can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic sites, respectively, and thus its likely points of reaction. For example, the primary amine is expected to be a primary site for nucleophilic attack. The carbamate group itself can exhibit complex reactivity. Under certain conditions, particularly with strong bases, the N-H moiety of a Boc-carbamate can be deprotonated, potentially leading to the formation of an isocyanate intermediate. researchgate.net

Computational studies on other tert-butyl carbamates have also explored their vibrational frequencies using techniques like FT-IR spectroscopy coupled with DFT calculations. nih.gov These analyses help in the detailed assignment of vibrational modes and provide a deeper understanding of the molecule's structural and electronic properties. nih.gov

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compoundC₈H₁₈N₂O₂174.240.423
tert-Butyl carbamateC₅H₁₁NO₂117.150.512
(S)-tert-Butyl (1-hydroxypropan-2-yl)carbamateC₈H₁₇NO₃175.221.023

Data sourced from public chemical databases. XLogP3-AA is a computed measure of lipophilicity.

Docking Studies in Enzyme Inhibition Mechanisms (e.g., LpxC inhibitors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a small molecule, such as this compound or its derivatives, might interact with a biological target, for instance, an enzyme.

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a key enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria. frontiersin.orgnih.gov This makes LpxC an attractive target for the development of new antibiotics. frontiersin.orgnih.gov Numerous small molecule inhibitors of LpxC have been developed, and their binding modes have been investigated through X-ray crystallography and molecular docking studies. nih.gov

While there are no specific docking studies published for this compound as an LpxC inhibitor, we can infer potential binding interactions based on the known pharmacophore for LpxC inhibitors. Potent LpxC inhibitors typically possess a chelating group that coordinates with the catalytic zinc ion in the active site, a hydrophobic tail that occupies a narrow hydrophobic tunnel, and a headgroup that forms hydrogen bonds with residues near the active site entrance. acs.org

Derivatives of this compound could potentially be designed to fit this pharmacophore. For example, the primary amine could be functionalized to introduce a zinc-binding group like a hydroxamic acid. The propyl chain and the tert-butyl group could serve as the hydrophobic component, although likely needing extension to effectively fill the hydrophobic tunnel. The remaining parts of the molecule could be modified to form favorable hydrogen bonding interactions with key residues in the LpxC active site, such as F192. acs.org Docking studies of such hypothetical derivatives would be a critical step in evaluating their potential as LpxC inhibitors, providing a rational basis for their synthesis and biological testing. These studies can rationalize the structure-activity relationships (SAR) observed for a series of inhibitors. nih.govacs.org

Structure-Activity Relationship (SAR) Investigations through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern SAR investigations.

For a compound like this compound, computational SAR studies would involve creating a library of virtual derivatives by systematically modifying its structure. For example, the length of the alkyl chain could be varied, the primary amine could be substituted with different functional groups, or the tert-butyl group could be replaced with other bulky substituents.

Once a virtual library is generated, a wide range of molecular descriptors can be calculated for each derivative. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. Statistical methods, including machine learning algorithms, are then used to build a QSAR model that correlates these descriptors with experimentally determined biological activity (e.g., enzyme inhibition). plos.orgfrontiersin.org

Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This approach significantly accelerates the drug discovery process. For instance, a QSAR study on carbamate-based inhibitors of another enzyme, acetylcholinesterase, successfully identified key molecular features influencing inhibitory activity, such as the Connolly Accessible Area and the energy of the LUMO. plos.org Similar principles could be applied to derivatives of this compound to guide the design of potent enzyme inhibitors. chemrxiv.orgnih.gov The study of SAR in diamine derivatives has also highlighted the importance of the distance between the two amino groups for certain biological activities. nih.gov

Future Research Directions and Methodological Advancements

Optimization of Large-Scale Enantioselective Synthesis

The industrial-scale production of enantiomerically pure tert-Butyl (1-aminopropan-2-yl)carbamate presents ongoing challenges that researchers are actively working to address. A significant focus lies in the optimization of existing synthetic routes to improve yield, reduce costs, and enhance enantiomeric purity. One notable advancement involves a four-step synthesis methodology for a similar chiral building block, (S)-tert-butyl(6-oxopiperdin-3-yl)carbamate, which achieved an impressive 67% total yield on a hundred-gram scale with 99.4% purity. sioc-journal.cn This method strategically replaced potentially hazardous and controlled reagents, such as methylsulfonyl chloride and sodium azide, with more readily available and safer alternatives like p-toluenesulfonyl chloride and dibenzylamine. sioc-journal.cn Such strategies, focusing on the use of cost-effective and accessible reagents and simplifying purification methods, lay a robust foundation for the potential industrial-scale production of similar chiral carbamates. sioc-journal.cn

Exploration of Novel Catalytic Methods for Derivatization

The derivatization of this compound and related structures is a key area of research for accessing a diverse range of molecules with potential applications. A novel and sustainable approach involves the direct transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas using lithium tert-butoxide as the sole base. rsc.org This method is advantageous as it avoids the need for hazardous reagents and metal catalysts, offering a more environmentally benign and efficient alternative to traditional synthetic pathways. rsc.org The scalability of this method to the gram-level has been demonstrated, highlighting its potential for broader applications. rsc.org

Another innovative approach is the tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate (B1207046) to produce carbamates. organic-chemistry.org This method is noted for its high yields with primary and secondary alcohols and its tolerance of various functional groups, making it a versatile tool in organic synthesis. organic-chemistry.org The use of air-stable and cost-effective reagents like dibutyltin (B87310) maleate (B1232345) further enhances its practicality. organic-chemistry.org Additionally, ytterbium triflate combined with a Pybox ligand has been shown to catalyze the asymmetric [3+3] cycloaddition of N-vinyl nitrones with activated cyclopropanes, providing access to functionalized 1,2-oxazines. researchgate.net Such catalytic systems that enable the creation of complex molecular scaffolds from simple precursors are of significant interest.

Development of Advanced Analytical Techniques for Process Monitoring and Quality Control

The integration of Process Analytical Technology (PAT) is becoming increasingly vital in the continuous manufacturing of pharmaceuticals to ensure high standards of safety and product quality. nih.gov Advanced real-time process analytics are being employed for multistep syntheses, allowing for the monitoring of each reaction step with different analytical techniques to leverage their individual advantages. nih.gov For instance, a combination of NMR, UV/Vis, and IR spectroscopy, along with UHPLC for final quantification, can be used to monitor a synthetic sequence in real-time. nih.gov

These advanced analytical platforms can be controlled by a single computer program that communicates with all process peripherals, including pumps, sensors, and thermostats. nih.gov The development of sophisticated data analysis models, such as indirect hard modeling and deep learning, facilitates the real-time quantification of desired products, intermediates, and impurities at multiple points along the synthetic pathway. nih.gov This level of integration and data analysis provides a deep understanding of the process and enables robust control, which is crucial for maintaining consistent quality in the large-scale production of this compound and its derivatives. For quality control of the final product and intermediates, various analytical techniques such as NMR, HPLC, and LC-MS are routinely employed. bldpharm.comambeed.combldpharm.com

Expanding the Scope of Medicinal Chemistry Applications

The carbamate functional group is a key structural motif in a wide array of therapeutic agents due to its chemical stability and ability to enhance cell membrane permeability. nih.gov This has led to the extensive use of carbamates as peptide bond surrogates in drug design. nih.gov Derivatives of this compound are valuable building blocks in the synthesis of new chemical entities with potential therapeutic applications. For example, tert-butyl carbamates can be used as linkers in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are a novel class of drugs designed to degrade specific proteins within a cell. broadpharm.com

The versatility of the carbamate group allows for its incorporation into a diverse range of drug classes, including antiepileptics, anticonvulsants, and chemotherapeutic agents. nih.gov For instance, felbamate, a carbamate-containing drug, is used in the treatment of epilepsy. nih.gov The development of novel synthetic methods, such as the one-pot synthesis of N-alkyl carbamates from primary amines, provides efficient routes to new derivatives for medicinal chemistry exploration. nih.gov Researchers are continually exploring new ways to incorporate the tert-butyl carbamate moiety into complex molecules to modulate their biological activity and pharmacokinetic properties.

Investigating Biological Activities and Mechanisms of Action of Derived Compounds

A crucial aspect of future research is the investigation of the biological activities and mechanisms of action of compounds derived from this compound. The pharmacological activity of carbamate-containing drugs is often dependent on the rate and pathway of their hydrolysis. nih.gov The base-catalyzed hydrolysis of carbamates typically yields the parent alcohol and a carbamic acid, which rapidly decomposes to an amine and carbon dioxide. nih.gov Understanding these metabolic pathways is essential for designing prodrugs with desired release profiles.

The carbamate moiety is present in numerous approved drugs with diverse mechanisms of action. For example, some carbamate-based drugs act as cholinesterase inhibitors in the treatment of neurodegenerative disorders, while others function as HIV protease inhibitors. nih.gov Mitomycin C, a chemotherapeutic agent containing a carbamate group, inhibits DNA replication and can also suppress RNA and protein synthesis at high concentrations. nih.gov The investigation into how the structural modifications of this compound derivatives influence their interaction with biological targets will be a key driver of future drug discovery efforts.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for tert-butyl (1-aminopropan-2-yl)carbamate to ensure stability?

  • Store the compound refrigerated (2–8°C) in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidative degradation. Ensure the storage area is dry, well-ventilated, and free from ignition sources .

Q. How can researchers confirm the identity and purity of this compound?

  • Use analytical techniques such as:

  • NMR spectroscopy (¹H/¹³C) to verify structural integrity.
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (≥98% by area normalization).
  • Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS for [M+H]+ at m/z 173.1) .

Q. What decomposition products are formed under high-temperature conditions?

  • Thermal degradation (e.g., during combustion) produces carbon monoxide (CO) and nitrogen oxides (NOx) . Avoid exposure to open flames or excessive heat .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Combine multiple techniques:

  • X-ray crystallography (using SHELXL for refinement) to resolve ambiguous stereochemistry or bond angles .
  • IR spectroscopy to validate functional groups (e.g., carbamate C=O stretch at ~1680–1720 cm⁻¹).
  • Cross-validation with computational methods (e.g., DFT calculations for optimized geometry) .

Q. What synthetic strategies are effective for introducing tert-butyl carbamate groups into analogous amine derivatives?

  • Boc-protection methodology : React the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) in anhydrous THF or DCM. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
  • Chiral resolution : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) for asymmetric synthesis of (R)- or (S)-isomers .

Q. How should researchers address unexpected by-products during synthesis?

  • Characterization : Isolate by-products via flash chromatography (silica gel, gradient elution) and characterize using LC-MS or NMR .
  • Optimization : Adjust reaction parameters (temperature, stoichiometry, solvent polarity) to minimize side reactions. For example, reduce Boc₂O excess to <1.2 equivalents to avoid overprotection .

Q. What computational methods predict the reactivity of tert-butyl carbamate derivatives in nucleophilic substitution reactions?

  • Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation energies.
  • Use Molecular Electrostatic Potential (MESP) maps to identify nucleophilic/electrophilic sites on the carbamate group .

Q. What safety protocols are critical when handling this compound under inert atmospheres?

  • Glovebox/ Schlenk line : Use for moisture-sensitive reactions.
  • Electrostatic discharge prevention : Ground equipment and use conductive containers.
  • Ventilation : Local exhaust ventilation to avoid vapor accumulation (even though acute toxicity data are limited) .

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tert-Butyl (1-aminopropan-2-yl)carbamate
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tert-Butyl (1-aminopropan-2-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.